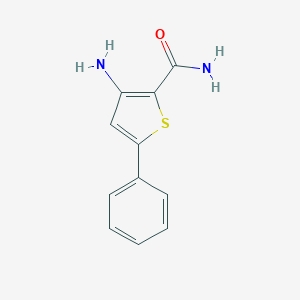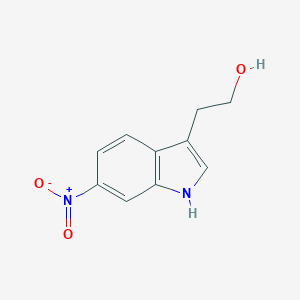
2,6-二氟吡啶-3-甲酸甲酯
描述
Methyl 2,6-difluoropyridine-3-carboxylate is a chemical compound that finds its applications primarily in the field of organic chemistry and pharmaceuticals. It is known for its role in forming complexes and derivatives that are significant in various chemical reactions and syntheses.
Synthesis Analysis
- Methyl 2,6-difluoropyridine-3-carboxylate can be synthesized through reactions involving pyridine derivatives. For example, Napitupulu et al. (2006) described the preparation of a related compound, Methyl 2-[N-(2′-pyridylmethyl)carbamyl]pyridine-6-carboxylate, by reacting methyl diester of pyridine-2,6-dicarboxylic acid with 2-aminomethylpyridine (Napitupulu et al., 2006).
Molecular Structure Analysis
- The molecular structure of related compounds has been analyzed through various methods including crystallography. For instance, the crystal structure of a complex formed from a related compound was detailed by Napitupulu et al. (2006), demonstrating how ligands coordinate with metal centers in such structures (Napitupulu et al., 2006).
Chemical Reactions and Properties
- Methyl 2,6-difluoropyridine-3-carboxylate participates in various chemical reactions to form complex structures. For example, it can react with different amines to form potentially pentadentate ligands, as described by Napitupulu et al. (2006) (Napitupulu et al., 2006).
Physical Properties Analysis
- The physical properties of Methyl 2,6-difluoropyridine-3-carboxylate and its derivatives, like solubility, melting point, and boiling point, are determined by their molecular structure. However, specific data on these properties for Methyl 2,6-difluoropyridine-3-carboxylate itself was not found in the available literature.
Chemical Properties Analysis
- The chemical properties, such as reactivity and stability of Methyl 2,6-difluoropyridine-3-carboxylate, are influenced by the presence of fluorine atoms and the pyridine ring in its structure. This makes it a valuable compound in organic synthesis and coordination chemistry, as illustrated by Napitupulu et al. (2006) in their study of related compounds (Napitupulu et al., 2006).
科学研究应用
氟化吡啶的合成
氟化吡啶由于其独特的物理、化学和生物特性,在制药和农用化学品的开发中非常重要。2,6-二氟吡啶-3-甲酸甲酯是合成这些化合物的先驱体。 吡啶环中氟原子的存在可以显着改变碱性和反应性,使其比氯化或溴化类似物反应性更低 .
-取代的吡啶,它们作为潜在的成像剂特别令人感兴趣。 .农业化学
在寻找具有改进特性的新型农产品时,将氟原子引入先导结构是一种常见的修饰。 2,6-二氟吡啶-3-甲酸甲酯可用于开发具有增强物理、生物和环境特性的新型化合物 .
未来方向
“Methyl 2,6-difluoropyridine-3-carboxylate” has potential applications in various fields, including pharmaceuticals and agrochemicals. The development of robust methods for the synthesis of fluoropyridines and the introduction of various functional groups to pyridine can open up new avenues for research .
属性
IUPAC Name |
methyl 2,6-difluoropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFGRVXYRDOUJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445642 | |
| Record name | Methyl 2,6-difluoropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117671-02-0 | |
| Record name | Methyl 2,6-difluoro-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117671-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,6-difluoropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluoro-nicotinic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid](/img/structure/B40148.png)







![(1S,2R,3S,5R)-2-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B40164.png)



